molecular formula C12H9FN2O2 B14207297 5-Fluoro-2-hydroxy-N-(pyridin-2-yl)benzamide CAS No. 783371-10-8

5-Fluoro-2-hydroxy-N-(pyridin-2-yl)benzamide

Cat. No.: B14207297
CAS No.: 783371-10-8
M. Wt: 232.21 g/mol
InChI Key: RYNKNESLWANALC-UHFFFAOYSA-N
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Description

5-Fluoro-2-hydroxy-N-(pyridin-2-yl)benzamide is a fluorinated aromatic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of both fluorine and pyridine moieties in its structure contributes to its distinctive reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-hydroxy-N-(pyridin-2-yl)benzamide typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 5-fluoro-2-hydroxybenzoic acid with pyridin-2-amine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-hydroxy-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) can be used.

    Reduction: Catalytic hydrogenation or reagents like SnCl₂ (tin(II) chloride) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the fluorine atom can result in various derivatives depending on the nucleophile.

Scientific Research Applications

5-Fluoro-2-hydroxy-N-(pyridin-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-hydroxy-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. The hydroxyl and amide groups can form hydrogen bonds with target proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-hydroxybenzoic acid
  • 2-Hydroxy-N-(pyridin-2-yl)benzamide
  • 5-Fluoro-N-(pyridin-2-yl)pyridin-2-amine

Uniqueness

5-Fluoro-2-hydroxy-N-(pyridin-2-yl)benzamide is unique due to the combination of fluorine and pyridine in its structure, which imparts distinct chemical and biological properties

Properties

CAS No.

783371-10-8

Molecular Formula

C12H9FN2O2

Molecular Weight

232.21 g/mol

IUPAC Name

5-fluoro-2-hydroxy-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C12H9FN2O2/c13-8-4-5-10(16)9(7-8)12(17)15-11-3-1-2-6-14-11/h1-7,16H,(H,14,15,17)

InChI Key

RYNKNESLWANALC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C2=C(C=CC(=C2)F)O

Origin of Product

United States

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